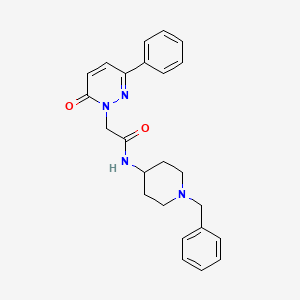![molecular formula C18H20N4O3 B4510217 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea](/img/structure/B4510217.png)
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea
Descripción general
Descripción
1-[1-(3,5-Dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique tricyclic structure, which includes a pyridine ring and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea typically involves multiple steps, starting with the formation of the tricyclic core. One common method involves the Diels-Alder reaction, where cyclohex-2-en-1-one reacts with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate . The resulting product is then hydrolyzed with an aqueous-ethanolic solution of ammonia to yield the imide intermediate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the tricyclic core.
Substitution: The pyridine ring and urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea has several scientific research applications:
Chemistry: It serves as a model compound for studying tricyclic structures and their reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Potential pharmacological applications include antiviral and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: Shares a similar tricyclic core but lacks the pyridine ring and urea group.
Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These compounds have similar tricyclic structures but differ in their functional groups.
Uniqueness
1-[1-(3,5-Dioxo-4-azatricyclo[52202,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea is unique due to its combination of a tricyclic core, pyridine ring, and urea moiety
Propiedades
IUPAC Name |
1-[1-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)ethyl]-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-10(20-18(25)21-13-3-2-8-19-9-13)22-16(23)14-11-4-5-12(7-6-11)15(14)17(22)24/h2-5,8-12,14-15H,6-7H2,1H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKEVWNHCENRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(NC(=O)NC1=CN=CC=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B4510134.png)

![7-(4-Benzylpiperazin-1-yl)-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4510145.png)
![ethyl 4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B4510147.png)
![(1S*,4S*)-2-[4-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B4510164.png)
![2-{[5-methyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B4510172.png)
![6-chloro-7-methyl-N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B4510187.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B4510204.png)
![3-{[2-(2,3-dimethylphenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4510210.png)
![4-[4-(4-Chlorophenyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4510215.png)
![N-cyclopropyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B4510220.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B4510225.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-2-(phenylthio)acetamide](/img/structure/B4510236.png)
![N-(2-phenylethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B4510242.png)
